4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
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Overview
Description
4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a complex organic compound that features a bromine atom, a pyrrole ring, and a benzenesulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form 4-bromobenzenesulfonohydrazide. This intermediate is then reacted with 2-(1H-pyrrol-1-yl)benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[2-(1H-indol-1-yl)benzoyl]benzenesulfonohydrazide
- 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
- 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonamide
Uniqueness
4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-13-7-9-14(10-8-13)25(23,24)20-19-17(22)15-5-1-2-6-16(15)21-11-3-4-12-21/h1-12,20H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYDBRCMKUJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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